(4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzylpiperazine moiety, a thiazole ring, and a difluoromethoxyphenyl group. These groups are known to impart various properties to the compound, which can be useful in fields like medicinal chemistry .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through processes like reductive amination . In such a process, an aldehyde or a ketone is reacted with an amine in the presence of a reducing agent.Scientific Research Applications
NMDA Receptor Antagonists
One significant application of compounds related to (4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is as selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists. Such compounds, including derivatives like (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have shown potent NR2B subunit-selective antagonism. This activity is relevant for the potential treatment of conditions like hyperalgesia, as some derivatives demonstrated efficacy in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).
Endocannabinoid Hydrolase Inhibitors
Another research area focuses on the inhibition of endocannabinoid hydrolases FAAH and MAGL. Compounds such as (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones have been tested for their inhibitory activity on these enzymes. Specific derivatives have shown potent dual FAAH-MAGL inhibition, which is significant in understanding and potentially manipulating endocannabinoid system functions (Morera et al., 2012).
Antimicrobial Activity
Compounds structurally similar to (4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone have shown notable antimicrobial activity. For instance, novel derivatives like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one exhibited significant antibacterial and antifungal properties. These findings are useful for developing new antimicrobial agents (Mandala et al., 2013).
Molecular Docking and DFT Studies
Advanced computational methods like density functional theory (DFT) and molecular docking studies have been applied to compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone for understanding their structural properties and potential biological activities. These studies aid in predicting how these compounds might interact with biological targets, including their antibacterial potential (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial and antifungal activity . This suggests that the compound may interact with proteins or enzymes that are crucial for the survival of these microorganisms.
Mode of Action
It’s known that similar compounds exhibit their antimicrobial activity by interacting with essential proteins or enzymes in the microorganisms, thereby inhibiting their function .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with the synthesis of essential components of the microorganisms, such as proteins or nucleic acids, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s physicochemical properties suggest that it has a high gastrointestinal absorption and bbb permeation . This indicates that the compound could be well absorbed in the body and could cross the blood-brain barrier, potentially affecting the central nervous system. The compound’s water solubility is moderately soluble, which could impact its bioavailability .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity, suggesting that the compound could inhibit the growth and proliferation of these microorganisms .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c23-21(24)30-18-8-6-17(7-9-18)25-22-26-19(15-31-22)20(29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15,21H,10-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJRLPAPXOSMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.